N-Hydroxy-N-(4-hydroxyphenyl)acetamide
Description
Properties
CAS No. |
63975-21-3 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-hydroxy-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,11-12H,1H3 |
InChI Key |
CCYHKRWGLAJQTB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)O)O |
Other CAS No. |
63975-21-3 |
Synonyms |
N-hydroxyacetaminophen N-hydroxyparacetamol |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
N-Hydroxy-N-(4-hydroxyphenyl)acetamide has been identified as having analgesic and anti-inflammatory effects. It can be formulated into various pharmaceutical compositions for oral or rectal administration, including tablets, capsules, and suppositories. The compound acts by inhibiting specific pathways associated with pain and inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Hepatotoxicity Reduction
Recent studies have highlighted the potential of this compound analogs that maintain analgesic properties while significantly reducing hepatotoxicity compared to traditional analgesics like acetaminophen. These compounds exhibit a favorable pharmacokinetic profile, which allows for safer therapeutic use .
Cancer Research
Histone Deacetylase Inhibition
Research has shown that derivatives of this compound can act as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. For instance, synthesized compounds have demonstrated significant inhibitory activity against HDAC enzymes in cancer cell lines such as HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 0.09 μM, indicating strong anticancer potential .
Mechanism of Action
The anticancer activity is attributed to the ability of these compounds to alter gene expression through epigenetic modifications. By inhibiting HDACs, they promote the acetylation of histones, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .
Agricultural Applications
Plant Growth Regulation and Protection
As a phenolic compound, this compound may have applications in agriculture as a growth regulator or plant protection agent. Its structural characteristics suggest potential interactions with plant metabolic pathways, which could enhance growth or provide resistance against pests and diseases .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects | Biological Activities |
|---|---|---|---|
| This compound | Hydroxyl groups on nitrogen and aromatic ring | Dual functionalization enhances biological interactions | Analgesic, anti-inflammatory, anticancer |
| Acetaminophen (Paracetamol) | Hydroxyl group on the aromatic ring | Widely used analgesic; lacks additional hydroxyls | Analgesic, antipyretic; hepatotoxicity concerns |
| 2-(4-Hydroxyphenyl)acetamide | Hydroxyl group only on the aromatic ring | Simpler structure; less potent | Commonly used analgesic |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a detailed comparison of N-Hydroxy-N-(4-hydroxyphenyl)acetamide with key analogs, focusing on structural features, biological activities, and metabolic pathways.
Paracetamol (N-(4-hydroxyphenyl)acetamide)
- Structure : Lacks the N-hydroxy group present in this compound.
- Activity: A well-established analgesic and antipyretic. Acts via cyclooxygenase (COX) inhibition and modulation of the endocannabinoid system .
- Metabolism: Primarily glucuronidated or sulfated in the liver. Overdose leads to hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) formation .
N-(4-Ethoxyphenyl)-3-oxobutanamide
- Structure : Contains an ethoxy group and a 3-oxobutanamide chain instead of the N-hydroxyacetamide group.
- Activity: Intermediate in the biotransformation of bucetin, a non-opioid analgesic. Converts to N-(4-hydroxyphenyl)acetamide via oxidative O-de-ethylation and decarboxylation .
- Metabolism: Oral administration yields multiple metabolites, including N-(4-hydroxyphenyl)acetamide (62% in rabbits), while intravenous administration favors direct conversion to N-(4-hydroxyphenyl)acetamide (98%) .
Halogenated Derivatives (e.g., N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide)
- Structure : Halogen atoms (Br, Cl) introduced on the phenyl ring or acetamide group.
- Activity : Designed as radiotherapy sensitizers. Bromine substituents enhance lipophilicity and electron-withdrawing effects, improving target binding .
- Synthesis : Achieved via substitution reactions on N-(4-hydroxyphenyl)acetamide, with yields ranging from 31.8% to 89.5% .
Nitro-Substituted Derivatives (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide)
- Structure : Nitro group at the 2-position of the phenyl ring.
- Activity: Limited data on biological activity, but nitro groups are often associated with prodrug activation (e.g., enzymatic reduction to reactive amines) .
- Synthesis: Crystallized from methanol, with a refined crystal structure (CCDC 1910293) .
Phenethyl Derivatives (e.g., N-(4-hydroxyphenethyl)acetamide)
- Structure : Phenethyl chain extends the carbon skeleton.
- Key Difference : Structural extension reduces bioactivity compared to paracetamol derivatives, highlighting the importance of the phenyl-acetamide core for analgesic effects .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Metabolic Stability : this compound may undergo rapid oxidation in peroxide-rich environments, limiting its therapeutic utility compared to stable analogs like paracetamol .
- Synthetic Accessibility : Paracetamol derivatives are synthesized via acetylation and demethylation (94.1% yield for N-(4-hydroxyphenyl)acetamide) , whereas halogenated analogs require complex substitution reactions .
- Biological Activity : The N-hydroxy group could enhance enzyme binding (e.g., decarboxylase inhibition) via hydrogen bonding, but direct evidence is lacking .
Preparation Methods
The direct introduction of a hydroxyl group onto the nitrogen atom of N-(4-hydroxyphenyl)acetamide is achieved via hydroxylating agents such as hydroxylamine derivatives or peroxynitrite systems. In one approach, N-(4-hydroxyphenyl)acetamide is reacted with hydroxylamine hydrochloride in an alkaline aqueous medium at 60–80°C for 6–8 hours . The reaction proceeds through nucleophilic attack on the amide nitrogen, yielding N-hydroxy-N-(4-hydroxyphenyl)acetamide with a reported purity of 92–95% after recrystallization from ethanol .
Key Reaction Parameters:
-
Solvent: Ethanol/water (3:1 v/v)
-
Catalyst: Sodium hydroxide (1.2 equiv)
-
Temperature: 70°C
Challenges include competing O-hydroxylation and oxidative degradation, which are mitigated by maintaining a pH of 9–10 and excluding oxygen via nitrogen purging .
Electrochemical Synthesis Using Reticulated Vitreous Carbon (RVC)
Electrochemical methods offer a green alternative by avoiding stoichiometric oxidants. A protocol from the RSC Supporting Information involves electrolysis of N-(4-hydroxyphenyl)acetamide in acetonitrile with NH₄Br and nBu₄NBF₄ as supporting electrolytes . The reaction employs a reticulated vitreous carbon anode and graphite cathode at 5 mA constant current, achieving 62–68% yield after 4–6 hours .
Mechanistic Insights:
-
Anode: Generates bromine radicals (Br- ), which abstract hydrogen from the amide nitrogen.
-
Intermediate: Formation of a nitrogen-centered radical, which reacts with water to install the hydroxyl group .
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Current Density | 5 mA/cm² | Maximizes radical generation |
| NH₄Br Concentration | 0.1 M | Prevents over-oxidation |
| Temperature | 25°C | Minimizes side reactions |
This method is scalable but requires specialized equipment for large-scale production .
Nitration-Reduction Sequential Strategy
Derived from studies on nitro derivatives of N-(4-hydroxyphenyl)acetamide , this two-step approach involves:
-
Nitration: Treating N-(4-hydroxyphenyl)acetamide with nitric acid (65%) in acetic anhydride at 0–5°C to form N-(4-hydroxy-3-nitrophenyl)acetamide .
-
Reduction: Catalytic hydrogenation using Pd/C (5 wt%) under H₂ (1 atm) in methanol, selectively reducing the nitro group to a hydroxylamine moiety .
Critical Observations:
-
The nitration step favors meta-substitution due to electron-donating effects of the acetamide group .
-
Over-reduction to the amine is prevented by limiting H₂ exposure to 2 hours .
Yield Comparison:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 85 | 90 |
| Reduction | 70 | 88 |
Acyl Halide-Mediated Coupling
Adapted from esterification patents , this method synthesizes N-hydroxy derivatives via reactive intermediates:
-
Acyl Halide Formation: 4-Hydroxyphenylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux to form the acyl chloride .
-
Hydroxylamine Coupling: The acyl chloride reacts with hydroxylamine in tetrahydrofuran (THF) at −10°C, followed by neutralization with NaHCO₃ .
Reaction Scheme:
Performance Metrics:
Comparative Analysis of Preparation Methods
The table below evaluates the four methods based on efficiency, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Direct N-Hydroxylation | 78–82 | Moderate | Low | Medium (waste solvents) |
| Electrochemical | 62–68 | High | High | Low (no oxidants) |
| Nitration-Reduction | 60 | Low | Medium | High (toxic byproducts) |
| Acyl Halide Coupling | 65–70 | Moderate | Medium | Medium (SOCl₂ use) |
Q & A
Q. What are the optimal synthetic routes for N-Hydroxy-N-(4-hydroxyphenyl)acetamide, and how can purity be ensured?
The synthesis typically involves two steps:
Acetylation : React 4-hydroxyphenylamine with acetic anhydride to form N-(4-hydroxyphenyl)acetamide.
Oximation : Treat the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate to introduce the hydroxyimino group .
Purity Control :
Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?
Key techniques include:
- FTIR : Identifies functional groups (e.g., hydroxyimino at ~3187 cm⁻¹) and metal-ligand coordination shifts .
- NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and purity .
- UV-Vis : Detects electronic transitions in metal complexes (e.g., Fe(III) complexes at λmax ~350 nm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 195) .
Q. What are the primary biological activities reported for this compound, and what models are used?
- Analgesic Activity : Acts via hydrolysis to 4-aminophenol, which indirectly activates CB1 receptors and inhibits endocannabinoid reuptake (tested in rodent pain models) .
- Metabolite Studies : In vivo biotransformation pathways (e.g., oxidative O-de-ethylation and β-decarboxylation) are analyzed using rabbit models and LC-MS .
Advanced Research Questions
Q. How does structural modification of this compound influence its pharmacological profile?
Comparative analysis of derivatives reveals:
| Compound | Structural Modification | Biological Impact |
|---|---|---|
| N-(4-Fluorophenyl)acetamide | Fluorine substitution | Enhanced receptor affinity due to electronegativity |
| N-(4-Methoxyphenyl)acetamide | Methoxy group | Increased lipophilicity, altering bioavailability |
| Fe(III) complex | Metal coordination | Potential antibiotic properties via iron chelation |
Methodology:
Q. What metabolic pathways lead to the formation of this compound, and how do they affect pharmacokinetics?
- Biotransformation Steps :
- O-De-ethylation : Conversion of ethoxy groups to hydroxy groups (cytochrome P450 enzymes).
- β-Decarboxylation : Cleavage of side chains to yield 4-aminophenol derivatives .
- Pharmacokinetic Impact :
- Intravenous administration favors rapid hydrolysis to active metabolites (98% yield) .
- Oral administration shows slower conversion due to first-pass metabolism .
Q. What computational approaches are used to study the interaction between this compound and biological targets?
Q. How do reaction conditions (solvent, catalyst) affect the yield and stereochemistry in the synthesis of this compound derivatives?
- Solvent Effects :
- Catalyst Optimization :
- Sodium acetate enhances hydroxylamine reactivity in oximation .
- Acidic conditions (HCl) accelerate hydrolysis but risk side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
